2-Methoxy-8-methylquinoline

Description

BenchChem offers high-quality 2-Methoxy-8-methylquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methoxy-8-methylquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

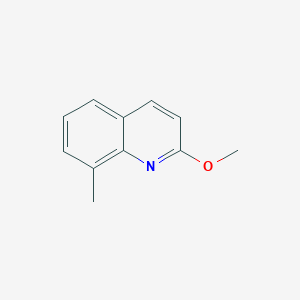

Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-8-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-8-4-3-5-9-6-7-10(13-2)12-11(8)9/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBPVXEYERZMYNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C=CC(=N2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40682425 | |

| Record name | 2-Methoxy-8-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40682425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885687-65-0 | |

| Record name | 2-Methoxy-8-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40682425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Methoxy-8-methylquinoline

Abstract

This technical guide provides a comprehensive overview of the primary synthetic pathways for 2-methoxy-8-methylquinoline, a key intermediate in pharmaceutical and materials science research. This document is intended for an audience of researchers, scientists, and professionals in drug development. It will explore two principal, field-proven strategies for the synthesis of this target molecule, offering in-depth mechanistic insights, detailed experimental protocols, and a comparative analysis of the methodologies. The synthesis of the core 8-methylquinoline structure via classical methods such as the Skraup and Doebner-von Miller reactions will be discussed, followed by a detailed exploration of two divergent pathways for the introduction of the 2-methoxy group: the O-methylation of 8-methylquinolin-2(1H)-one and the nucleophilic aromatic substitution of 2-chloro-8-methylquinoline.

Introduction: The Significance of 2-Methoxy-8-methylquinoline

The quinoline scaffold is a privileged heterocyclic motif found in a vast array of natural products and synthetic compounds with significant biological activities. The specific substitution pattern of 2-methoxy-8-methylquinoline makes it a valuable building block in medicinal chemistry. The methoxy group at the 2-position can influence the molecule's electronic properties and metabolic stability, while the methyl group at the 8-position can provide steric hindrance and modulate biological interactions. A thorough understanding of its synthesis is therefore crucial for the development of novel therapeutics and functional materials.

Foundational Strategy: Synthesis of the 8-Methylquinoline Core

The initial and critical step in the synthesis of 2-methoxy-8-methylquinoline is the construction of the 8-methylquinoline core. Two classical and robust methods for this transformation are the Skraup synthesis and the Doebner-von Miller reaction, both of which utilize o-toluidine as the starting material.

The Skraup Synthesis

The Skraup synthesis is a venerable and widely used method for the preparation of quinolines.[1][2] It involves the reaction of an aromatic amine, in this case, o-toluidine, with glycerol, an oxidizing agent (such as nitrobenzene or arsenic pentoxide), and a dehydrating agent, typically concentrated sulfuric acid.[1][2][3]

Mechanism: The reaction is initiated by the dehydration of glycerol by sulfuric acid to form acrolein. This is followed by a Michael addition of the o-toluidine to the acrolein. The resulting intermediate then undergoes acid-catalyzed cyclization and dehydration to form a dihydroquinoline, which is subsequently oxidized to yield 8-methylquinoline.[1]

Causality of Experimental Choices: The use of a strong acid is essential for both the dehydration of glycerol and the cyclization step. The oxidizing agent is crucial for the final aromatization to the stable quinoline ring system. While effective, the Skraup synthesis is known for its vigorous and sometimes violent nature, necessitating careful temperature control.[4]

Experimental Protocol: Skraup Synthesis of 8-Methylquinoline

-

In a well-ventilated fume hood, cautiously add concentrated sulfuric acid to glycerol in a flask equipped with a reflux condenser and a mechanical stirrer, while cooling in an ice bath.

-

Slowly add o-toluidine to the cooled mixture, followed by the addition of an oxidizing agent (e.g., nitrobenzene).

-

Heat the reaction mixture gently. Once the reaction initiates (indicated by boiling), remove the external heat source and allow the exothermic reaction to proceed.

-

After the initial vigorous reaction subsides, heat the mixture to reflux for several hours to ensure complete reaction.

-

After cooling, carefully pour the reaction mixture onto crushed ice and neutralize with a concentrated sodium hydroxide solution.

-

The crude 8-methylquinoline can be isolated by steam distillation and further purified by fractional distillation under reduced pressure.[5]

The Doebner-von Miller Reaction

The Doebner-von Miller reaction offers an alternative and often milder approach to quinoline synthesis.[6][7] This method involves the reaction of an α,β-unsaturated carbonyl compound with an aniline in the presence of an acid catalyst.[6] For the synthesis of 8-methylquinoline, crotonaldehyde can be used as the α,β-unsaturated carbonyl compound, reacting with o-toluidine.

Mechanism: The reaction mechanism is complex and has been a subject of debate. A plausible pathway involves the initial formation of a β-anilino aldehyde via Michael addition. This intermediate can then react with another molecule of the aniline to form a dihydroquinoline intermediate, which is subsequently oxidized to the quinoline.[6]

Causality of Experimental Choices: The use of an acid catalyst is essential to promote both the initial Michael addition and the subsequent cyclization and dehydration steps. The reaction is typically run in a suitable solvent, and the choice of acid can influence the reaction rate and yield.

Experimental Protocol: Doebner-von Miller Synthesis of 8-Methylquinoline

-

To a solution of o-toluidine in a suitable solvent (e.g., ethanol), add an acid catalyst (e.g., hydrochloric acid or p-toluenesulfonic acid).

-

Slowly add crotonaldehyde to the reaction mixture with stirring.

-

Heat the mixture to reflux for several hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture and neutralize with a base (e.g., sodium carbonate solution).

-

Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude 8-methylquinoline can be purified by column chromatography or distillation.

Pathway A: O-Alkylation of 8-Methylquinolin-2(1H)-one

This pathway involves the initial conversion of the 8-methylquinoline core to its corresponding 2-hydroxy derivative (which exists in tautomeric equilibrium with 8-methylquinolin-2(1H)-one), followed by O-methylation.

Synthesis of 8-Methylquinolin-2(1H)-one

The synthesis of 8-methylquinolin-2(1H)-one can be achieved through various methods, including the oxidation of 8-methylquinoline or through a Knorr-type synthesis.

Oxidative Approach: Direct oxidation of 8-methylquinoline at the 2-position can be challenging due to the potential for oxidation at other positions. However, specific reagents and conditions can favor the formation of the desired 2-quinolone. One approach involves the formation of the N-oxide of 8-methylquinoline, followed by rearrangement.[8]

Knorr Quinoline Synthesis: A more direct route involves the Knorr quinoline synthesis, which utilizes the condensation of a β-ketoanilide with sulfuric acid.[1] For the synthesis of 8-methylquinolin-2(1H)-one, the corresponding β-ketoanilide derived from o-toluidine would be required.

Experimental Protocol: Synthesis of 8-Methylquinolin-2(1H)-one (Illustrative)

-

Synthesize the N-acetyl-o-toluidide by reacting o-toluidine with acetic anhydride.

-

React the N-acetyl-o-toluidide with a suitable β-ketoester, such as ethyl acetoacetate, in the presence of a strong base to form the corresponding β-ketoanilide.

-

Treat the β-ketoanilide with concentrated sulfuric acid and heat to effect cyclization to 8-methylquinolin-2(1H)-one.

-

Carefully pour the reaction mixture onto ice and neutralize to precipitate the product.

-

Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent like ethanol.

O-Methylation of 8-Methylquinolin-2(1H)-one

The final step in this pathway is the O-methylation of the 2-hydroxy group. This is a standard Williamson ether synthesis, where the hydroxyl group is deprotonated with a base to form the corresponding alkoxide, which then acts as a nucleophile to displace a leaving group from a methylating agent.

Causality of Experimental Choices: The choice of base and methylating agent is crucial for the efficiency of the reaction. Strong bases like sodium hydride or potassium carbonate are commonly used to ensure complete deprotonation of the relatively acidic N-H proton of the quinolinone tautomer, leading to the ambident nucleophile. The choice of solvent can influence the N- versus O-alkylation ratio. Polar aprotic solvents like DMF often favor O-alkylation.[9][10] Methyl iodide or dimethyl sulfate are common and effective methylating agents.

Experimental Protocol: O-Methylation of 8-Methylquinolin-2(1H)-one

-

To a solution of 8-methylquinolin-2(1H)-one in a dry polar aprotic solvent such as DMF, add a base (e.g., sodium hydride or potassium carbonate) portion-wise at 0 °C.

-

Stir the mixture at room temperature for a period to ensure complete formation of the anion.

-

Cool the mixture again to 0 °C and add a methylating agent (e.g., methyl iodide or dimethyl sulfate) dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction by the slow addition of water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2-methoxy-8-methylquinoline.

Pathway B: Nucleophilic Aromatic Substitution of 2-Chloro-8-methylquinoline

This alternative and often highly efficient pathway involves the synthesis of a 2-chloro-8-methylquinoline intermediate, followed by a nucleophilic aromatic substitution with a methoxide source.

Synthesis of 2-Chloro-8-methylquinoline

There are two primary methods for the synthesis of 2-chloro-8-methylquinoline: direct chlorination of 8-methylquinolin-2(1H)-one or the Vilsmeier-Haack reaction on an appropriate acetanilide.

From 8-Methylquinolin-2(1H)-one: The hydroxyl group of 8-methylquinolin-2(1H)-one can be converted to a chloro group using standard chlorinating agents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅).[11]

Vilsmeier-Haack Reaction: A more direct route from a simpler starting material is the Vilsmeier-Haack reaction.[12][13][14] This reaction involves the treatment of an N-arylacetamide, in this case, N-(o-tolyl)acetamide, with the Vilsmeier reagent (a mixture of POCl₃ and DMF).[14]

Mechanism of Vilsmeier-Haack Reaction: The reaction proceeds through the formation of a Vilsmeier reagent, which is a chloroiminium species. This electrophilic species then attacks the electron-rich aromatic ring of the N-(o-tolyl)acetamide, leading to cyclization and the formation of the 2-chloro-8-methylquinoline product after workup.

Experimental Protocol: Vilsmeier-Haack Synthesis of 2-Chloro-8-methylquinoline

-

Prepare N-(o-tolyl)acetamide by reacting o-toluidine with acetic anhydride.

-

In a flask cooled in an ice bath, add phosphorus oxychloride (POCl₃) to dry N,N-dimethylformamide (DMF) to form the Vilsmeier reagent.

-

Slowly add the N-(o-tolyl)acetamide to the Vilsmeier reagent.

-

After the addition is complete, heat the reaction mixture for several hours.[14]

-

Cool the reaction mixture and carefully pour it onto crushed ice.

-

Neutralize the mixture with a base (e.g., sodium hydroxide solution) until the product precipitates.

-

Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent to obtain pure 2-chloro-8-methylquinoline.

Nucleophilic Aromatic Substitution with Methoxide

The final step in this pathway is the displacement of the chloro group at the 2-position of the quinoline ring with a methoxy group. This is a classic nucleophilic aromatic substitution (SNAAr) reaction.

Causality of Experimental Choices: The electron-withdrawing nitrogen atom in the quinoline ring activates the 2- and 4-positions towards nucleophilic attack. The reaction is typically carried out using a strong nucleophile like sodium methoxide in methanol. The use of an alcohol as the solvent also serves as the source of the nucleophile. The reaction may require heating to proceed at a reasonable rate.

Experimental Protocol: Nucleophilic Substitution of 2-Chloro-8-methylquinoline

-

Dissolve 2-chloro-8-methylquinoline in methanol.

-

Add a solution of sodium methoxide in methanol to the reaction mixture.

-

Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Take up the residue in water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography to yield pure 2-methoxy-8-methylquinoline.

Comparative Analysis of Synthesis Pathways

| Feature | Pathway A: O-Alkylation | Pathway B: Nucleophilic Substitution |

| Starting Materials | o-Toluidine, β-ketoester, methylating agent | o-Toluidine, acetic anhydride, POCl₃, DMF, sodium methoxide |

| Number of Steps | Typically 3-4 steps | Typically 3 steps |

| Key Intermediates | 8-Methylquinolin-2(1H)-one | 2-Chloro-8-methylquinoline |

| Potential Challenges | Potential for N- vs. O-alkylation; harsh conditions for Knorr synthesis | Use of hazardous reagents (POCl₃); careful control of Vilsmeier-Haack reaction |

| Overall Yield | Can be variable depending on the efficiency of the quinolone formation and alkylation selectivity | Often provides good to excellent yields |

| Scalability | May be less straightforward to scale up due to multiple steps and potential for side reactions | The Vilsmeier-Haack reaction is generally scalable |

Visualization of Synthetic Pathways

Pathway A: O-Alkylation of 8-Methylquinolin-2(1H)-one

Caption: Synthetic route to 2-methoxy-8-methylquinoline via O-alkylation.

Pathway B: Nucleophilic Aromatic Substitution

Caption: Synthetic route via nucleophilic aromatic substitution.

Conclusion

The synthesis of 2-methoxy-8-methylquinoline can be effectively achieved through two primary pathways, each with its own set of advantages and considerations. The O-alkylation of 8-methylquinolin-2(1H)-one offers a classical approach, while the nucleophilic aromatic substitution of 2-chloro-8-methylquinoline, often accessed via the Vilsmeier-Haack reaction, provides a modern and efficient alternative. The choice of a specific pathway will depend on factors such as the availability of starting materials, the desired scale of the synthesis, and the laboratory's expertise with the required reagents and reaction conditions. This guide provides the foundational knowledge and practical protocols to enable researchers to confidently select and execute the most suitable synthesis for their specific needs.

References

-

Tekale, A. S., Mukhedker, S. S., & Shaikh, S. A. L. (2015). A highly efficient synthesis of 2-chloro-3-formyl-8-methyl quinoline: Vilsmeier-haack reagent. International Journal of Chemical Studies, 2(6), 42-45. [Link]

-

Srivastava, A., & Singh, R. M. (2005). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry - Section B, 44B(9), 1868-1875. [Link]

-

Tekale, A. S., et al. (2021). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. International Journal of Chemical Studies, 9(6), 1-5. [Link]

-

Tekale, A. S., Mukhedker, S. S., & Shaikh, S. A. L. (2015). A highly efficient synthesis of 2-chloro -3-formyl- 8-methyl quinoline: Vilsmeier-haack reagent. International Journal of Chemical Studies, 2(6), 42-45. [Link]

-

Srivastava, A., & Singh, R. M. (2005). Vilsmeier—Haack Reagent: A Facile Synthesis of 2‐Chloro‐3‐formylquinolines from N‐Arylacetamides and Transformation into Different Functionalities. ChemInform, 36(36). [Link]

-

Al-Ostoot, F. H., et al. (2018). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Brieflands, 8(2), 123-129. [Link]

-

Abdel-Wahab, B. F., et al. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 5(10), 1224-1234. [Link]

- Google Patents. (n.d.). US5700942A - Process for preparing quinoline bases.

-

Wikipedia. (n.d.). Doebner–Miller reaction. Retrieved from [Link]

-

Al-Zoubi, W. (2020). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Journal of the Iranian Chemical Society, 17(10), 2515-2549. [Link]

-

IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

- Google Patents. (n.d.). CN102675201B - Method for preparing 2-methyl-8-aminoquinoline from o-nitrophenol.

-

PrepChem. (n.d.). Synthesis of 8-methylquinoline. Retrieved from [Link]

-

SynArchive. (n.d.). Doebner-Miller Reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). The Skraup Synthesis of Quinolines. Retrieved from [Link]

-

Al-Zoubi, W., et al. (2018). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 23(7), 1544. [Link]

-

Bartow, E., & McCollum, E. V. (1904). Synthesis of derivatives of quinoline. Journal of the American Chemical Society, 26(6), 700-705. [Link]

-

Curly Arrow. (2009, January 13). The Skraup Reaction - How to Make a Quinoline. Retrieved from [Link]

-

Organic Syntheses. (n.d.). QUINOLINE. Retrieved from [Link]

-

Royal Society of Chemistry. (2019). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. Retrieved from [Link]

-

National Center for Biotechnology Information. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 975. [Link]

-

Open Access Journals. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Retrieved from [Link]

-

Journal of the Chemical Society, Perkin Transactions 1. (1973). Polyaza heterocycles. Part 2. Nucleophilic substitution of halogens in halogenoquinoxalino[2,3-c]cinnolines. Journal of the Chemical Society, Perkin Transactions 1, 1698-1702. [Link]

-

The Journal of Organic Chemistry. (1987). Mechanism of the Skraup and Doebner-von Miller quinoline syntheses. Cyclization of .alpha.,.beta.-unsaturated N-aryliminium salts via 1,3-diazetidinium ion intermediates. The Journal of Organic Chemistry, 52(22), 5039-5042. [Link]

-

National Center for Biotechnology Information. (2011). 1-[(2-Chloro-8-methylquinolin-3-yl)methyl]pyridin-2(1H)-one. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3246. [Link]

-

PubChem. (n.d.). 8-methylquinolin-2(1h)-one. Retrieved from [Link]

-

Journal of the Chemical Society C: Organic. (1969). Polyfluoroheterocyclic compounds. Part VIII. Nucleophilic substitution in heptafluoro-quinoline and -isoquinoline. Journal of the Chemical Society C: Organic, 2621-2625. [Link]

-

PubChem. (n.d.). 8-Methylquinoline. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methyl-8-hydroxyquinoline. Retrieved from [Link]

-

ResearchGate. (n.d.). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Retrieved from [Link]

-

Filo. (n.d.). 2-chloro-2-methylpentane on reaction with sodium methoxide in methanol yields. Retrieved from [Link]

-

NIST WebBook. (n.d.). 8-Quinolinol, 2-methyl-. Retrieved from [Link]

-

MDPI. (2018). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Molecules, 23(10), 2465. [Link]

Sources

- 1. iipseries.org [iipseries.org]

- 2. researchgate.net [researchgate.net]

- 3. US5700942A - Process for preparing quinoline bases - Google Patents [patents.google.com]

- 4. Curly Arrow: The Skraup Reaction - How to Make a Quinoline [curlyarrow.blogspot.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 7. synarchive.com [synarchive.com]

- 8. 2-Hydroxy-8-methylquinoline synthesis - chemicalbook [chemicalbook.com]

- 9. 1-[(2-Chloro-8-methylquinolin-3-yl)methyl]pyridin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. chemijournal.com [chemijournal.com]

- 13. chemijournal.com [chemijournal.com]

- 14. chemijournal.com [chemijournal.com]

An In-depth Technical Guide to 2-Methoxy-8-methylquinoline: Properties, Synthesis, and Analytical Characterization

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physicochemical properties, synthesis, and analytical characterization of 2-Methoxy-8-methylquinoline (CAS No. 3033-80-5). This quinoline derivative is a valuable building block in medicinal chemistry and materials science, finding applications in the development of novel therapeutic agents and organic electronics.[1]

Chemical Identity and Physicochemical Properties

2-Methoxy-8-methylquinoline, also known as 8-methoxyquinaldine, is a solid, colorless compound.[2] It possesses a molecular formula of C₁₁H₁₁NO and a molecular weight of approximately 173.22 g/mol .[1][3]

Table 1: Physicochemical Properties of 2-Methoxy-8-methylquinoline

| Property | Value | Source(s) |

| CAS Number | 3033-80-5 | [1][4] |

| Molecular Formula | C₁₁H₁₁NO | [1][3] |

| Molecular Weight | 173.22 g/mol | [1][3] |

| Melting Point | 122 - 126 °C | [1][5] |

| Boiling Point | 286.0 ± 20.0 °C at 760 mmHg | [6] |

| Flash Point | 104.9 ± 12.0 °C | [6] |

| Appearance | White to almost white powder or crystal | [1][5] |

| pKa | Data not available | |

| Solubility | Enhanced solubility and reactivity due to the methoxy group.[1] Specific quantitative data in common solvents is not readily available. |

Synthesis of 2-Methoxy-8-methylquinoline

While a specific, detailed protocol for the synthesis of 2-Methoxy-8-methylquinoline is not widely published, a plausible and efficient route involves the methylation of 8-methylquinolin-2(1H)-one. This precursor can be synthesized via the Doebner-von Miller reaction.

Proposed Synthetic Pathway

The synthesis can be conceptualized as a two-step process:

-

Doebner-von Miller Reaction: Synthesis of 8-methyl-2-quinolone from o-aminophenol and crotonaldehyde.

-

O-Methylation: Conversion of 8-methyl-2-quinolone to 2-Methoxy-8-methylquinoline using a suitable methylating agent.

Caption: Proposed two-step synthesis of 2-Methoxy-8-methylquinoline.

Experimental Protocol: Synthesis of 2-Methoxy-8-methylquinoline

This protocol is adapted from established methods for similar quinoline syntheses.[7][8]

Step 1: Synthesis of 8-Methyl-2-hydroxyquinoline (Doebner-von Miller Reaction)

-

To a stirred solution of o-aminophenol (0.3 mol) in 150 mL of 18% hydrochloric acid, reflux the mixture.

-

Over a period of 30 minutes, add a mixture of o-nitrophenol (0.1 mol) and crotonaldehyde (0.4 mol) dropwise.

-

Continue refluxing the reaction mixture for an additional 2 hours.

-

After cooling, neutralize the mixture with ammonia water.

-

Extract the product with toluene (4 x 100 mL).

-

Dry the combined organic layers over anhydrous sodium sulfate and remove the solvent under reduced pressure to yield a solid.

-

Purify the crude product by vacuum distillation to obtain 2-methyl-8-hydroxyquinoline.[7][8]

Step 2: Synthesis of 2-Methoxy-8-methylquinoline (O-Methylation)

-

In a round-bottom flask, dissolve 2-methyl-8-hydroxyquinoline (1 equivalent) in acetone.

-

Add potassium carbonate (2.5 equivalents) to the solution and stir the mixture under a nitrogen atmosphere for 30 minutes at room temperature.

-

Add methyl iodide (2.5 equivalents) dropwise over 5 minutes.

-

Continue stirring the reaction mixture overnight at room temperature.

-

Remove the solvent under reduced pressure.

-

Add water to the residue and extract the product with dichloromethane.

-

Dry the organic layer over anhydrous magnesium sulfate and remove the solvent under reduced pressure to yield 2-Methoxy-8-methylquinoline.

Analytical Characterization

A comprehensive analytical approach is crucial for confirming the identity and purity of synthesized 2-Methoxy-8-methylquinoline. This involves a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure.

3.1.1. ¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group, and the methoxy group.

-

Aromatic Protons: Multiple signals in the range of 7.0-8.5 ppm, exhibiting characteristic coupling patterns of a substituted quinoline ring system.

-

Methoxy Protons (-OCH₃): A singlet at approximately 3.9-4.1 ppm.

-

Methyl Protons (-CH₃): A singlet at approximately 2.5-2.7 ppm.

3.1.2. ¹³C NMR Spectroscopy (Predicted)

The carbon-13 NMR spectrum will provide information on the carbon skeleton.

-

Aromatic Carbons: Multiple signals in the downfield region (110-160 ppm).

-

C2-Carbon (attached to OCH₃): A signal around 160-165 ppm.

-

Methoxy Carbon (-OCH₃): A signal around 55-60 ppm.

-

Methyl Carbon (-CH₃): A signal in the upfield region, around 20-25 ppm.

Caption: General workflow for NMR analysis of 2-Methoxy-8-methylquinoline.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 2: Expected IR Absorption Bands for 2-Methoxy-8-methylquinoline

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| 3100-3000 | Aromatic C-H | Stretch |

| 2960-2850 | Aliphatic C-H (in CH₃ and OCH₃) | Stretch |

| 1600-1450 | C=C and C=N | Aromatic ring stretching |

| 1275-1200 | Aryl-O | Asymmetric C-O-C stretch |

| 1075-1020 | Aryl-O | Symmetric C-O-C stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak (M⁺): An intense peak at m/z = 173, corresponding to the molecular weight of the compound.

-

Fragmentation Pattern: The fragmentation is expected to be initiated by the loss of a methyl radical from the methoxy group, leading to a fragment at m/z = 158. Further fragmentation could involve the loss of carbon monoxide (CO) from this fragment to give an ion at m/z = 130. A characteristic M-3 peak, resulting from the loss of three hydrogen atoms from the methoxy group, has been observed in 8-methoxyquinoline derivatives.[4]

Safety and Handling

-

Toxicity: Quinoline derivatives can be harmful if swallowed or in contact with skin.[9]

-

Irritation: May cause skin and serious eye irritation.[9]

-

Handling: Handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[9]

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.

Researchers should always consult the most up-to-date Safety Data Sheet (SDS) for any chemical before use.

Applications

2-Methoxy-8-methylquinoline serves as a versatile intermediate in several fields:

-

Pharmaceutical Development: It is a precursor for the synthesis of various pharmaceuticals, including antimicrobial and antimalarial agents.[1]

-

Organic Electronics: Its electronic properties make it a suitable building block for organic light-emitting diodes (OLEDs) and organic solar cells.[1]

-

Fluorescent Probes: Used in the development of fluorescent probes for biological imaging.[1]

References

-

MASS SPECTRA OF OXYGENATED QUINOLINES. Canadian Science Publishing. [Link]

-

Doebner–Miller reaction. Wikipedia. [Link]

-

Recent Advances in Metal-Free Quinoline Synthesis. PMC. [Link]

-

Synthesis of Quinoline Analogues. Cardinal Scholar. [Link]

-

Method for preparing 2-methyl-8-aminoquinoline from o-nitrophenol. Eureka | Patsnap. [Link]

- CN102675201B - Method for preparing 2-methyl-8-aminoquinoline

-

8-Methoxy-2-methylquinoline. PubChem. [Link]

-

Method for preparing 2-methyl-8-aminoquinoline from o-nitrophenol. Eureka | Patsnap. [Link]

- CN102675201B - Method for preparing 2-methyl-8-aminoquinoline

Sources

- 1. benchchem.com [benchchem.com]

- 2. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. synarchive.com [synarchive.com]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. Method for preparing 2-methyl-8-aminoquinoline from o-nitrophenol - Eureka | Patsnap [eureka.patsnap.com]

- 8. CN102675201B - Method for preparing 2-methyl-8-aminoquinoline from o-nitrophenol - Google Patents [patents.google.com]

- 9. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Structural Analysis of 2-Methoxy-8-methylquinoline

Introduction

Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry and drug development, exhibiting a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The specific substitution pattern on the quinoline ring is critical in determining the molecule's pharmacological profile. This guide provides a comprehensive technical overview of the methodologies for the structural analysis of 2-Methoxy-8-methylquinoline, a distinct quinoline derivative.

While direct experimental data for 2-Methoxy-8-methylquinoline is not extensively available in public literature, this document will serve as a robust framework for researchers. By leveraging established analytical techniques and drawing comparisons with the closely related isomer, 8-Methoxy-2-methylquinoline, and other substituted quinolines, we will outline the necessary steps for unambiguous structural elucidation and characterization. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of the principles and practices of molecular structural analysis.

Physicochemical Properties: A Comparative Overview

To establish a baseline for analysis, it is instructive to compare the predicted properties of 2-Methoxy-8-methylquinoline with the known properties of its isomer, 8-Methoxy-2-methylquinoline. The positioning of the methoxy and methyl groups is expected to influence properties such as polarity, and consequently, chromatographic behavior and spectroscopic signatures.

| Property | 2-Methoxy-8-methylquinoline (Predicted) | 8-Methoxy-2-methylquinoline (Experimental/Computed) | Basis for Prediction/Reference |

| Molecular Formula | C₁₁H₁₁NO | C₁₁H₁₁NO | - |

| Molecular Weight | 173.21 g/mol | 173.21 g/mol | [1] |

| Appearance | Likely a solid at room temperature | Solid | General property of similar quinoline derivatives |

| Melting Point | Not available | ~55-58 °C | Varies based on crystal packing and intermolecular forces |

| Boiling Point | Not available | Not available | - |

| Solubility | Expected to be soluble in common organic solvents (e.g., Chloroform, Dichloromethane, Methanol) | Soluble in organic solvents | Polarity of the molecule |

Core Analytical Techniques for Structural Elucidation

A multi-faceted analytical approach is essential for the conclusive structural determination of 2-Methoxy-8-methylquinoline. This typically involves a combination of spectroscopic and spectrometric methods to probe the molecular connectivity and three-dimensional structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 2-Methoxy-8-methylquinoline, both ¹H and ¹³C NMR, along with two-dimensional techniques, would be indispensable.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical to ensure the sample is fully dissolved and to avoid interference with the signals of interest. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

¹H NMR Acquisition: Acquire the proton NMR spectrum on a spectrometer with a field strength of at least 400 MHz to ensure adequate signal dispersion. Key parameters to optimize include the number of scans, relaxation delay, and pulse width.

-

¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of the ¹³C isotope, a greater number of scans will be required to achieve a satisfactory signal-to-noise ratio.

-

2D NMR Experiments: To definitively assign proton and carbon signals, perform a suite of 2D NMR experiments, including:

-

COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for establishing the connectivity of the quinoline ring system and the positions of the substituents.

-

Predicted NMR Data for 2-Methoxy-8-methylquinoline

The following tables provide predicted ¹H and ¹³C NMR chemical shifts for 2-Methoxy-8-methylquinoline, based on the analysis of its isomer and general principles of NMR spectroscopy.

Table: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Number of Protons | Assignment | Rationale for Prediction |

| ~2.7 | s | 3H | 8-CH₃ | The methyl group on the aromatic ring is expected to be in this region. |

| ~4.1 | s | 3H | 2-OCH₃ | The methoxy group protons will appear as a singlet, with the chemical shift influenced by the electron-withdrawing nitrogen atom. |

| ~7.0-7.8 | m | 5H | Aromatic-H | The protons on the quinoline ring will appear in the aromatic region, with their specific shifts and coupling patterns determined by their electronic environment and proximity to other protons. |

Table: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm (Predicted) | Assignment | Rationale for Prediction |

| ~18 | 8-CH₃ | The carbon of the methyl group is expected in the aliphatic region. |

| ~53 | 2-OCH₃ | The methoxy carbon will be in this characteristic range. |

| ~115-160 | Aromatic-C | The nine carbons of the quinoline ring system will have distinct signals in the aromatic region, with the carbon attached to the methoxy group (C2) being significantly downfield. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern, which can offer valuable structural clues.

Experimental Protocol: Mass Spectrometry

-

Ionization Method: Electrospray ionization (ESI) or electron ionization (EI) can be used. ESI is a "soft" ionization technique that typically yields the protonated molecule [M+H]⁺, providing clear molecular weight information.[2] EI is a "harder" technique that can induce fragmentation, offering insights into the molecule's structure.

-

Mass Analyzer: A high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap instrument, is recommended to obtain an accurate mass measurement, which can be used to determine the elemental formula.

-

Tandem MS (MS/MS): To further probe the structure, the molecular ion can be isolated and fragmented. The resulting fragmentation pattern can help to confirm the connectivity of the molecule.

Predicted Mass Spectrometry Data for 2-Methoxy-8-methylquinoline

| m/z (Predicted) | Ion | Rationale |

| 173.08 | [M]⁺ | Molecular ion peak corresponding to the exact mass of C₁₁H₁₁NO. |

| 174.09 | [M+H]⁺ | Protonated molecular ion, expected with ESI. |

| 158 | [M-CH₃]⁺ | Loss of a methyl radical from the molecular ion. |

| 145 | [M-CO]⁺ or [M-C₂H₄]⁺ | Potential fragmentation pathways involving the loss of carbon monoxide or ethylene. |

| 130 | [M-CH₃-CO]⁺ | Subsequent fragmentation after the initial loss of a methyl group. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to the vibrations of specific bonds.

Experimental Protocol: Infrared Spectroscopy

-

Sample Preparation: The sample can be analyzed as a solid (e.g., in a KBr pellet or using an ATR accessory) or dissolved in a suitable solvent (e.g., CCl₄).

-

Data Acquisition: The IR spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Predicted Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) (Predicted) | Vibration Type | Functional Group |

| ~3050-3000 | C-H stretch | Aromatic |

| ~2950-2850 | C-H stretch | Aliphatic (CH₃) |

| ~1620-1580 | C=C and C=N stretch | Quinoline ring |

| ~1250-1000 | C-O stretch | Methoxy group |

| ~850-750 | C-H out-of-plane bend | Aromatic |

X-ray Crystallography

For an unambiguous determination of the three-dimensional structure, single-crystal X-ray crystallography is the gold standard. This technique provides precise information on bond lengths, bond angles, and the overall conformation of the molecule in the solid state.

Experimental Protocol: X-ray Crystallography

-

Crystallization: The primary challenge is to grow a high-quality single crystal of 2-Methoxy-8-methylquinoline. This can be achieved through various techniques, such as slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution. A range of solvents and solvent systems should be screened.

-

Data Collection: A suitable single crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected as the crystal is rotated.

-

Structure Solution and Refinement: The collected data is used to solve the crystal structure, typically using direct methods, and then refined to obtain the final atomic coordinates and other structural parameters.

Workflow Visualizations

The following diagrams illustrate the general workflows for the key analytical techniques described above.

Caption: General workflow for NMR spectroscopic analysis.

Caption: General workflow for mass spectrometry analysis.

Conclusion

The structural analysis of 2-Methoxy-8-methylquinoline requires a systematic and multi-technique approach. While direct experimental data is currently sparse, this guide provides a comprehensive framework for its elucidation based on established scientific principles and comparative data from closely related analogues. By following the detailed protocols for NMR, MS, IR, and X-ray crystallography, researchers can confidently determine the precise structure of this and other novel quinoline derivatives. This foundational knowledge is paramount for advancing the understanding of structure-activity relationships and for the rational design of new therapeutic agents.

References

-

PubChem. 8-Methoxy-2-Methylquinoline. National Center for Biotechnology Information. [Link][1]

-

PubChem. 2-Methyl-8-hydroxyquinoline. National Center for Biotechnology Information. [Link][3]

-

ResearchGate. 2-Chloro-8-methoxyquinoline-3-carbaldehyde. [Link][4]

-

Yuan, Y., et al. (2018). Crystal structure of 8-hexyloxy-2-[(Z)-2-(naphthalen-2-yl)ethenyl]quinoline. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 10), 1471–1474. [Link][5]

-

ResearchGate. Two-dimensional correlation NMR study of the structure of by-product in the reaction of 2-methylquinoline with 3,5-di-tert-butyl-1,2-benzoquinone. [Link][6]

-

PubChem. 8-Methoxy-2-methylquinolin-4-ol. National Center for Biotechnology Information. [Link][7]

-

PubChem. 8-Methylquinoline. National Center for Biotechnology Information. [Link][8]

-

PubChem. 8-Methoxyquinoline. National Center for Biotechnology Information. [Link][9]

-

Ferrer, I., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Analytical and Bioanalytical Chemistry, 407(23), 7141–7150. [Link][2]

-

MDPI. Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. [Link][10]

-

MDPI. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. [Link][11]

Sources

- 1. 8-Methoxy-2-Methylquinoline | C11H11NO | CID 316986 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2-Methyl-8-hydroxyquinoline | C10H9NO | CID 13224 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Crystal structure of 8-hexyloxy-2-[(Z)-2-(naphthalen-2-yl)ethenyl]quinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 8-Methoxy-2-methylquinolin-4-ol | C11H11NO2 | CID 308133 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 8-Methylquinoline | C10H9N | CID 11910 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 8-Methoxyquinoline | C10H9NO | CID 70310 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

Foreword: The Quinoline Scaffold - A Cornerstone of Modern Medicinal Chemistry

An In-Depth Technical Guide to the Biological Activity of Quinoline Derivatives

The quinoline scaffold, a simple fusion of a benzene and a pyridine ring, represents one of the most prolific and versatile heterocyclic systems in drug discovery. Its unique structural and electronic properties have allowed medicinal chemists to develop a vast library of derivatives targeting a wide array of biological processes. From the historic use of quinine in treating malaria to the latest generation of kinase inhibitors in oncology, the quinoline nucleus is a testament to the power of a privileged scaffold.

This technical guide, intended for researchers and drug development professionals, moves beyond a simple cataloging of activities. As a senior application scientist, my objective is to provide a deeper understanding of the why and the how—the mechanistic underpinnings of quinoline's efficacy, the rationale behind experimental design for its evaluation, and the key structure-activity relationships (SAR) that drive potency and selectivity. We will explore the core therapeutic areas where quinoline derivatives have made a significant impact, supported by detailed protocols and mechanistic diagrams to provide a comprehensive and actionable resource.

Antimalarial Activity: The Foundational Triumph

The story of quinoline in medicine is inextricably linked to the fight against malaria. Quinine, a natural alkaloid, was the first effective treatment, and its synthetic analogs, like chloroquine and mefloquine, became frontline therapies for decades.

Mechanism of Action: Disrupting Heme Detoxification

The primary mechanism of action for many quinoline antimalarials, particularly 4-aminoquinolines like chloroquine, is the disruption of a critical detoxification process within the malaria parasite, Plasmodium falciparum.

-

Accumulation: The parasite resides in human red blood cells, where it digests hemoglobin in its acidic digestive vacuole (DV) to obtain amino acids. The basic nitrogen atoms in the quinoline side chain become protonated in the low pH of the DV, trapping the drug and concentrating it to high levels.

-

Heme Toxicity: Hemoglobin digestion releases large quantities of toxic free heme (ferriprotoporphyrin IX).

-

Inhibition of Hemozoin Formation: To protect itself, the parasite polymerizes the toxic heme into an inert, crystalline substance called hemozoin. Quinoline antimalarials cap the growing hemozoin crystal, preventing further polymerization.

-

Parasite Death: The buildup of free heme leads to oxidative stress and membrane damage, ultimately killing the parasite.

This targeted accumulation is a prime example of exploiting physiological differences between host and pathogen, a key principle in antimicrobial drug design.

Diagram: Mechanism of Quinoline Antimalarials

Caption: Inhibition of an RTK signaling cascade by a quinoline derivative.

Quantitative Data: Cytotoxicity of Quinoline Derivatives

The cytotoxic potential of novel quinoline compounds is a primary determinant of their therapeutic promise. The half-maximal inhibitory concentration (IC₅₀) is the standard metric, typically assessed using an MTT assay.

| Compound Class | Cell Line | Target Cancer Type | IC₅₀ (µM) | Reference |

| 2-phenylquinolin-4-amine | HT-29 | Colon | 8.12 - 11.34 | |

| 2-oxoquinoline derivatives | Various | Multiple | 4.4 - 8.7 | |

| Fluorine-containing derivatives | L. mexicana | Leishmaniasis | 41.9 | |

| Dihydropyrimidine-quinolines | P. falciparum | Malaria | 0.014 - 5.87 µg/mL |

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a cornerstone for evaluating the cytotoxic effects of compounds by measuring the metabolic activity of cells. This protocol provides a robust framework for obtaining reliable IC₅₀ values.

Principle: Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

-

Cell Seeding:

-

Culture human cancer cells (e.g., HT-29, A549) to ~80% confluency.

-

Trypsinize and count the cells using a hemocytometer or automated cell counter.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of the quinoline derivative in DMSO.

-

Perform serial dilutions of the stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.

-

Controls are critical for data integrity:

-

Negative Control: Wells with cells treated only with vehicle (medium containing the same percentage of DMSO as the highest drug concentration).

-

Positive Control: Wells with cells treated with a known cytotoxic agent (e.g., Doxorubicin).

-

Blank Control: Wells containing only culture medium (no cells) to measure background absorbance.

-

-

Remove the old medium from the cells and add 100 µL of the medium containing the diluted compounds or controls.

-

Incubate for 48-72 hours at 37°C, 5% CO₂.

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

-

Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).

-

Incubate the plate for 3-4 hours at 37°C, allowing formazan crystals to form.

-

-

Formazan Solubilization and Measurement:

-

Carefully remove the medium from each well without disturbing the formazan crystals.

-

Add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the crystals.

-

Gently shake the plate for 10-15 minutes on an orbital shaker to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the average absorbance of the blank control from all other readings.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells:

-

% Viability = (Absorbance_Treated / Absorbance_Vehicle_Control) * 100

-

-

Plot the % Viability against the log of the compound concentration and use non-linear regression analysis to determine the IC₅₀ value.

-

Antimicrobial and Antiviral Activities

The quinoline scaffold is also prominent in the development of agents against bacteria, fungi, and viruses.

-

Antibacterial Activity: Quinolone antibiotics (a subclass of quinolines) are broad-spectrum agents that function by inhibiting DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication. Newer quinoline derivatives are being developed to combat multidrug-resistant strains, including MRSA and C. difficile. Their activity is typically quantified by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible bacterial growth.

-

Antiviral Activity: Quinoline derivatives have demonstrated efficacy against a wide range of viruses, including HIV, Zika, Ebola, and Dengue virus. Mechanisms can vary, from inhibiting viral replication at early stages to blocking viral entry. For instance, chloroquine and hydroxychloroquine have shown antiviral activity by increasing the endosomal pH, which can interfere with the replication cycle of certain viruses.

Neuroprotective Potential and Enzyme Inhibition

Emerging research highlights the potential of quinoline derivatives in treating neurodegenerative diseases like Alzheimer's and Parkinson's.

-

Multifunctional Activity: Oxidative stress is a key factor in neurodegeneration. Certain quinoline derivatives act as potent antioxidants. Furthermore, they can function as inhibitors of enzymes implicated in these diseases, such as acetylcholinesterase (AChE), monoamine oxidase B (MAO-B), and catechol-O-methyltransferase (COMT). By targeting multiple pathological factors simultaneously, these compounds represent a promising therapeutic strategy.

-

Broad Enzyme Inhibition: The ability to inhibit enzymes is a general characteristic of many quinoline derivatives. Beyond the targets already mentioned, they have been shown to inhibit proteasomes, DNA methyltransferases, and various DNA and RNA polymerases, underscoring their vast potential in modulating diverse biological pathways.

Diagram: General Workflow for Biological Activity Screening

Caption: A generalized workflow for the discovery and development of quinoline-based drugs.

Conclusion and Future Directions

The quinoline scaffold continues to be a remarkably fruitful starting point for the design of new therapeutic agents. Its rigid structure provides a fixed anchor for substituent modifications, allowing for the fine-tuning of electronic and steric properties to achieve high affinity and selectivity for a given biological target. The breadth of activity, from antimalarial to anticancer to neuroprotection, is nearly unparalleled in medicinal chemistry.

Future research will likely focus on several key areas:

-

Hybrid Molecules: Combining the quinoline scaffold with other known pharmacophores to create hybrid molecules with dual or synergistic modes of action.

-

Targeted Delivery: Developing quinoline conjugates that can be specifically delivered to cancer cells or infected tissues, thereby increasing efficacy and reducing off-target toxicity.

-

Overcoming Resistance: Designing novel derivatives that can circumvent known resistance mechanisms, a particularly urgent need in antimalarial and antibacterial drug development.

By leveraging advanced computational tools for rational design and high-throughput screening methodologies for rapid evaluation, the scientific community is well-positioned to unlock the full therapeutic potential of this extraordinary heterocyclic system.

References

- Exploring Quinoline Derivatives: Their Antimalarial Efficacy and Structural Features. (n.d.). vertexaisearch.cloud.google.com.

- Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025). PubMed Central.

- Annotated Review on Various Biological Activities of Quinoline Molecule. (2022). Biointerface Research in Applied Chemistry.

- Biological activities of quinoline derivatives. (2009). PubMed.

- Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. (n.d.). PubMed Central.

- Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. (2023). PubMed Central.

- Synthetic and medicinal perspective of quinolines as antiviral agents. (n.d.). PubMed Central.

- Synthesis and antiviral activity of a series of novel quinoline derivatives as anti-RSV or anti-IAV agents. (2021). PubMed.

- Quinoline-Based Hybrid Compounds with Antimalarial Activity. (n.d.). MDPI.

- Theoretical Study of Quinoline Derivatives Involved in Neurodegenerative Diseases. (2020). Walsh Medical Media.

- A REVIEW ON BIOLOGICAL ACTIVITIES OF QUINOLINE DERIVATIVES. (2020). ResearchGate.

- Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.). vertexaisearch.cloud.google.com.

- Antibacterial Properties of Quinoline Derivatives: A Mini- Review. (2021). Biointerface Research in Applied Chemistry.

- an overview of quinoline derivatives as anti-cancer agents. (2024). ResearchGate.

- Theoretical Study of Quinoline Derivatives Involved in Neurodegenerative Diseases. (2023). vertexaisearch.cloud.google.com.

- Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2. (2018). NIH.

- Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. (2024). vertexaisearch.cloud.google.com.

- Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2. (2018). PubMed.

- Biological Activities of Quinoline Derivatives. (2009). Bentham Science Publishers.

- Substituted quinolines as noncovalent proteasome inhibitors. (n.d.). PubMed Central.

- An Extensive Review on Biological Interest of Quinoline and Its Analogues. (2025). ResearchGate.

- A Synthesis, Characterization and Biological Activity Evaluation of Novel Quinoline Derivatives as Antibacterial Drug. (2024). ResearchGate.

- Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (2025). vertexaisearch.cloud.google.com. Retrieved January

An In-depth Technical Guide to 2-Methoxy-8-methylquinoline

Introduction: Situating 2-Methoxy-8-methylquinoline in Chemical Research

Quinoline scaffolds are a cornerstone in medicinal chemistry and materials science, prized for their versatile biological activities and unique photophysical properties. Within this vast chemical family, substituted quinolines offer a playground for fine-tuning molecular properties. 2-Methoxy-8-methylquinoline is a distinct isomer in the methoxymethylquinoline series, where the precise placement of the methoxy and methyl groups on the quinoline ring dictates its chemical reactivity, stereoelectronics, and potential biological interactions.

This guide provides a comprehensive technical overview of 2-Methoxy-8-methylquinoline, focusing on its core identification, structural characteristics, synthesis pathways, and predicted analytical profile. Acknowledging the specificity of this molecule, this paper will also draw upon established principles and data from closely related structural analogs to provide a robust and scientifically grounded resource for researchers.

Part 1: Core Identification and Physicochemical Properties

The unambiguous identification of a chemical entity is paramount for reproducible research and regulatory compliance. The Chemical Abstracts Service (CAS) number is a universal and unique identifier for chemical substances.

The definitive CAS Registry Number for 2-Methoxy-8-methylquinoline is 885687-65-0 .[1][2] It is crucial to distinguish this from its isomers, such as 8-Methoxy-2-methylquinoline (CAS 3033-80-5), as the positional difference of the substituents dramatically alters the compound's properties.[3]

Physicochemical Data Summary

A summary of the key physicochemical properties for 2-Methoxy-8-methylquinoline is presented below. These values are essential for experimental design, including solvent selection, reaction temperature, and purification strategies.

| Property | Value | Source |

| CAS Number | 885687-65-0 | [1], [2] |

| Molecular Formula | C₁₁H₁₁NO | [1] |

| Molecular Weight | 173.21 g/mol | [1] |

| MDL Number | MFCD16660313 | [1] |

Part 2: Synthesis Strategies and Methodologies

While specific, peer-reviewed synthesis protocols for 2-Methoxy-8-methylquinoline are not abundantly available in the literature, its structure lends itself to established synthetic routes for quinoline derivatives. The choice of strategy is often dictated by the availability of starting materials and the desired scale of the reaction.

Conceptual Synthesis Workflow

A logical and common approach for synthesizing substituted quinolines like 2-Methoxy-8-methylquinoline involves the cyclization of an appropriately substituted aniline with a carbonyl compound. The following diagram illustrates a generalized workflow.

Caption: Generalized workflow for the synthesis of 2-Methoxy-8-methylquinoline.

Exemplary Protocol: Modified Skraup Synthesis

The Skraup synthesis is a classic method for producing quinolines. A plausible adaptation for 2-Methoxy-8-methylquinoline is detailed below.

Objective: To synthesize 2-Methoxy-8-methylquinoline from 2-methoxy-3-methylaniline.

Materials:

-

2-Methoxy-3-methylaniline (starting material)

-

Glycerol

-

Concentrated Sulfuric Acid

-

Aniline (as a moderator)

-

Ferrous sulfate (to control reaction vigor)

-

Sodium hydroxide solution (for neutralization)

-

Dichloromethane (for extraction)

-

Anhydrous sodium sulfate (for drying)

-

Silica gel (for chromatography)

Step-by-Step Protocol:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, cautiously add concentrated sulfuric acid to glycerol. The mixture should be stirred and cooled in an ice bath.

-

Addition of Reactants: To the cooled acid-glycerol mixture, slowly add 2-methoxy-3-methylaniline, followed by a small amount of aniline and ferrous sulfate.

-

Cyclization: Heat the mixture gradually to approximately 130-140°C. The reaction is exothermic and should be carefully controlled. Maintain this temperature for 3-4 hours.

-

Work-up: After cooling, dilute the reaction mixture with water and carefully neutralize with a concentrated sodium hydroxide solution until alkaline. This step should be performed in a well-ventilated fume hood due to the heat generated.

-

Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 2-Methoxy-8-methylquinoline.

Part 3: Predicted Spectroscopic Profile

Predicted ¹H and ¹³C NMR Data

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of organic molecules.

| Predicted ¹H NMR Data | Predicted ¹³C NMR Data | ||

| Chemical Shift (δ) ppm | Assignment | Chemical Shift (δ) ppm | Assignment |

| ~ 2.6 | -CH₃ (s, 3H) | ~ 20 | -CH₃ |

| ~ 4.0 | -OCH₃ (s, 3H) | ~ 56 | -OCH₃ |

| ~ 7.0 - 7.6 | Aromatic-H (m, 4H) | ~ 115-140 | Aromatic C-H |

| ~ 8.0 | Aromatic-H (d, 1H) | ~ 145-160 | Aromatic C-N, C-O |

Note: Predicted shifts are relative to TMS in CDCl₃. Multiplicity: s = singlet, d = doublet, m = multiplet.

Predicted Infrared (IR) Spectroscopy Data

IR spectroscopy is used to identify the functional groups present in a molecule.

| Wavenumber (cm⁻¹) | Assignment |

| ~ 3050-3000 | C-H stretch (aromatic) |

| ~ 2950-2850 | C-H stretch (aliphatic -CH₃, -OCH₃) |

| ~ 1600, 1500, 1450 | C=C and C=N stretching (quinoline ring) |

| ~ 1250-1200 | C-O-C stretch (aryl ether) |

Predicted Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule.

-

Molecular Ion (M⁺): m/z ≈ 173.08, corresponding to the molecular weight of C₁₁H₁₁NO.

-

Key Fragmentation: Expect losses of -CH₃ (m/z 158) and -OCH₃ (m/z 142) radicals, which are common fragmentation pathways for methyl and methoxy-substituted aromatic compounds.

Part 4: Safety and Handling

While a specific Safety Data Sheet (SDS) for 2-Methoxy-8-methylquinoline is not widely available, the hazard profile can be inferred from related quinoline derivatives.[5][6][7][8] Quinolines as a class should be handled with care.

General Safety Precautions

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).[7]

-

Ventilation: Handle the compound in a well-ventilated laboratory fume hood to avoid inhalation of any dust or vapors.[8]

-

Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[6]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.

Hazard Identification (Based on Analogs)

-

Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[5]

-

Irritation: May cause skin, eye, and respiratory tract irritation.[8]

The following diagram outlines the standard response protocol in case of accidental exposure.

Caption: Emergency response workflow for accidental exposure.

Conclusion

2-Methoxy-8-methylquinoline (CAS 885687-65-0) is a valuable, yet specific, member of the quinoline family. This guide has provided a foundational technical overview, from its core identification to synthesis strategies and predicted analytical data, to empower researchers in their work. While leveraging data from analogous structures is a scientifically sound approach in the absence of direct experimental reports, it remains imperative for researchers to perform their own analytical characterization to validate the identity and purity of their materials. The methodologies and data presented herein serve as a robust starting point for the safe and effective use of 2-Methoxy-8-methylquinoline in pioneering research and development.

References

-

Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases . The Royal Society of Chemistry. [Link]

-

Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives . ResearchGate. [Link]

-

Safety data sheet for 2-Methylquinoline . CPAchem. [Link]

-

N-[(2-Chloro-8-methylquinolin-3-yl)methyl]-4-methoxyaniline . National Institutes of Health (PMC). [Link]

-

2-Butyl-8-methoxyquinoline . SpectraBase. [Link]

-

8-Methoxy-2-methylquinolin-4-ol . PubChem, National Institutes of Health. [Link]

-

2-methyl quinoline, 91-63-4 . The Good Scents Company. [Link]

-

Synthesis of quinolines . Organic Chemistry Portal. [Link]

-

Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue . MDPI. [Link]

-

2-Chloro-8-methoxy-4-methylquinoline . PubChem, National Institutes of Health. [Link]

Sources

An In-depth Technical Guide to the Commercial Availability of 2-Methoxy-8-methylquinoline Precursors

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

2-Methoxy-8-methylquinoline is a key structural motif in various pharmacologically active compounds and a valuable building block in organic synthesis. Its preparation relies on the strategic selection of a synthetic pathway, which is often dictated by the commercial availability, cost, and scalability of its precursors. This guide provides a comprehensive analysis of the commercially available starting materials for the synthesis of 2-Methoxy-8-methylquinoline, offering field-proven insights into the causality behind experimental choices and self-validating protocols to ensure scientific integrity.

Strategic Synthesis Pathways to 2-Methoxy-8-methylquinoline

The synthesis of 2-Methoxy-8-methylquinoline can be approached through several strategic disconnections. The most common and practical routes involve the formation of the quinoline core followed by functional group interconversion, or the direct construction of the substituted quinoline ring. The choice of pathway is critically dependent on the accessibility of key precursors. This guide will focus on three primary, commercially viable routes.

Figure 1: Primary synthetic pathways to 2-Methoxy-8-methylquinoline.

Route 1: The Most Direct Approach via 2-Chloro-8-methylquinoline

This is the most straightforward and often preferred route due to its high efficiency and the commercial availability of the key precursor, 2-chloro-8-methylquinoline. The conversion is a simple nucleophilic aromatic substitution reaction.

Commercial Availability of 2-Chloro-8-methylquinoline

2-Chloro-8-methylquinoline is readily available from several chemical suppliers, making it an attractive starting material for both laboratory-scale synthesis and larger-scale production.

| Supplier | Purity | CAS Number |

| Biosynth | Varies | 4225-85-8[1] |

| Santa Cruz Biotechnology | Varies | 73568-26-0 (derivative)[2] |

| Biotuva Life Sciences | 97% | 4225-85-8[3] |

| Fisher Scientific | 98% | 4225-85-8[4] |

| Parchem | Varies | 73568-26-0 (derivative)[5] |

| Chem-Impex | Varies | 73568-26-0 (derivative)[6] |

Note: Some suppliers list the 3-carboxaldehyde derivative. It is crucial to verify the exact specifications with the supplier.

Experimental Protocol: Synthesis of 2-Methoxy-8-methylquinoline from 2-Chloro-8-methylquinoline

This protocol is adapted from a similar methylation of a hydroxyl group on a quinoline core, which follows the same chemical principles.[7][8]

-

Reaction Setup: To a solution of 2-chloro-8-methylquinoline (1.0 eq) in anhydrous methanol (10 mL/mmol of substrate) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add sodium methoxide (1.5 eq, 25% solution in methanol).

-

Reaction: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

-

Work-up: Cool the reaction mixture to room temperature and carefully quench with water.

-

Extraction: Extract the aqueous mixture with dichloromethane (3 x 20 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 2-methoxy-8-methylquinoline.

Route 2: A Two-Step Synthesis from 8-Methylquinolin-2(1H)-one

Commercial Availability of 8-Methylquinolin-2(1H)-one

This precursor is available from a more limited number of suppliers, but can be sourced for research and development purposes.

| Supplier | Purity | CAS Number |

| Key Organics | min 98% | 4053-36-5[9] |

Experimental Protocol: Synthesis of 2-Methoxy-8-methylquinoline from 8-Methylquinolin-2(1H)-one

This two-step process involves the chlorination of the 2-quinolone followed by methoxylation.

Step 1: Synthesis of 2-Chloro-8-methylquinoline

This protocol is based on the general principle of converting 2-quinolones to 2-chloroquinolines using phosphoryl chloride (POCl₃).[10]

-

Reaction Setup: In a fume hood, carefully add 8-methylquinolin-2(1H)-one (1.0 eq) to an excess of phosphoryl chloride (5-10 eq) in a round-bottom flask equipped with a reflux condenser.

-

Reaction: Heat the mixture to reflux for 2-3 hours. The reaction should be monitored by TLC.

-

Work-up: After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Neutralization and Extraction: Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 8. Extract the product with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-chloro-8-methylquinoline, which can be used in the next step without further purification or purified by column chromatography.

Step 2: Synthesis of 2-Methoxy-8-methylquinoline

Follow the protocol described in Route 1 .

Route 3: A Multi-step Approach from 2,8-Dimethylquinoline

This route is more elaborate but can be advantageous if 2,8-dimethylquinoline is a more accessible or cost-effective starting material. This pathway involves an oxidation-rearrangement sequence to form the 2-quinolone intermediate.

Commercial Availability of 2,8-Dimethylquinoline

2,8-Dimethylquinoline is available from several suppliers.

| Supplier | Purity | CAS Number |

| Sigma-Aldrich | Varies | 1463-17-8 |

| Chemsrc.com (multiple suppliers) | Varies | 1463-17-8[11] |

| ESSLAB | Varies | Not specified[12] |

Experimental Protocol: Synthesis of 2-Methoxy-8-methylquinoline from 2,8-Dimethylquinoline

This multi-step synthesis requires careful execution of each step.

Step 1: Synthesis of 2,8-Dimethylquinoline N-oxide

-

Reaction Setup: Dissolve 2,8-dimethylquinoline (1.0 eq) in dichloromethane (15 mL/mmol) in a round-bottom flask. Cool the solution to 0 °C in an ice bath.

-

Reaction: Add meta-chloroperoxybenzoic acid (m-CPBA, 1.2 eq) portion-wise over 30 minutes, maintaining the temperature at 0 °C. Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the product with dichloromethane (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to give the N-oxide, which can be used directly in the next step.

Step 2: Synthesis of 8-Methylquinolin-2(1H)-one

-

Reaction Setup: In a fume hood, dissolve the crude 2,8-dimethylquinoline N-oxide (1.0 eq) in acetic anhydride (10 eq).

-

Reaction: Heat the mixture to reflux for 2-4 hours.

-

Work-up: Cool the reaction mixture and pour it onto a mixture of ice and water. Stir until the excess acetic anhydride is hydrolyzed.

-

Isolation: Collect the precipitated solid by filtration, wash with water, and dry to obtain 8-methylquinolin-2(1H)-one.

Step 3 & 4: Synthesis of 2-Methoxy-8-methylquinoline

Follow the protocols described in Route 2 .

Alternative Precursors and Synthetic Strategies

For researchers interested in developing novel synthetic routes, other precursors can be considered, although their commercial availability might be more limited.

-

8-Methylquinoline: This can be synthesized via the Skraup or Doebner-von Miller reactions from 2-methylaniline.[13][14][15][16][17][18][19] 8-Methylquinoline is also commercially available from suppliers like Sigma-Aldrich.[20][21] Subsequent functionalization at the 2-position would be required.

-

8-Hydroxy-2-methylquinoline: This compound is commercially available and could potentially be a precursor, although it would require protection of the hydroxyl group, functionalization at the 2-position, and subsequent methylation.[22][23][24][25][26]

Conclusion

The synthesis of 2-Methoxy-8-methylquinoline is highly achievable through multiple synthetic pathways, with the choice of route being heavily influenced by the commercial availability and cost of the precursors. The most direct and efficient method commences with the commercially accessible 2-chloro-8-methylquinoline. However, viable multi-step alternatives from 8-methylquinolin-2(1H)-one or 2,8-dimethylquinoline provide flexibility for researchers and drug development professionals. The detailed protocols and supplier information provided in this guide serve as a practical resource for the successful synthesis of this important chemical entity.

References

- O'Murchu, C. (1989). Process for preparing quinoline bases. U.S. Patent 5,700,942.

-

Wikipedia. (n.d.). Doebner–Miller reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). The Skraup Synthesis of Quinolines. Retrieved from [Link]

-

Wikipedia. (n.d.). Skraup reaction. Retrieved from [Link]

-

Slideshare. (n.d.). Doebner-Miller reaction and applications. Retrieved from [Link]

-

National Institutes of Health. (2016). Recent Advances in Metal-Free Quinoline Synthesis. PMC. Retrieved from [Link]

-

Chemsrc.com. (n.d.). 2,8-Dimethylquinoline Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd. Retrieved from [Link]

-

Cardinal Scholar. (2013). Synthesis of Quinoline Analogues. Retrieved from [Link]

-

SynArchive. (n.d.). Doebner-Miller Reaction. Retrieved from [Link]

-

IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

-

ResearchGate. (2013). Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. Retrieved from [Link]

-

ESSLAB. (n.d.). 2,8-Dimethylquinoline. Retrieved from [Link]

-